molecular formula C39H44ClNO9 B1431332 Naphthomycin B CAS No. 86825-88-9

Naphthomycin B

Cat. No.: B1431332
CAS No.: 86825-88-9
M. Wt: 706.2 g/mol
InChI Key: PGLCKEFYXCGUGA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions is often characterized by the binding affinity of the compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of metabolic pathways. Threshold effects are often noted, where a specific dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, leading to specific biochemical and physiological outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthomycin H involves multiple steps, including the formation of the macrocyclic ring and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl, methyl, and chloro groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of Naphthomycin H may involve fermentation processes using specific strains of Streptomyces bacteria. These microorganisms are known to produce Naphthomycin H naturally, and the compound can be extracted and purified from the fermentation broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing the yield .

Chemical Reactions Analysis

Types of Reactions

Naphthomycin H undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of Naphthomycin H, such as hydroxylated, methylated, and aminated compounds. These derivatives may exhibit different biological activities and properties .

Scientific Research Applications

Naphthomycin H has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthomycin H include other naphthomycins, such as Naphthomycin A and Naphthomycin B. These compounds share similar structural features but differ in the number and position of functional groups .

Uniqueness

Naphthomycin H is unique due to its specific combination of functional groups and its potent biological activities. Its chloro and hydroxyl groups contribute to its distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCKEFYXCGUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthomycin B
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Naphthomycin B
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Naphthomycin B
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Naphthomycin B
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Naphthomycin B
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Naphthomycin B

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